1,5-Dimethylanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

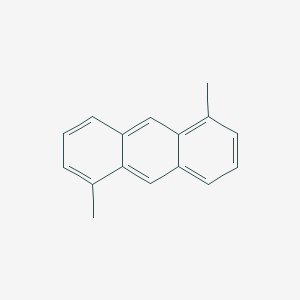

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-5-3-7-13-10-16-12(2)6-4-8-14(16)9-15(11)13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXGHBYRZRBUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C3C=CC=C(C3=CC2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448816 | |

| Record name | 1,5-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15815-48-2 | |

| Record name | 1,5-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,5-Dimethylanthracene chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and structure of 1,5-Dimethylanthracene, a polycyclic aromatic hydrocarbon. The information is intended to support research and development activities where this compound is of interest.

Chemical Identity and Properties

This compound is a derivative of anthracene with methyl groups substituted at the 1 and 5 positions of the tricyclic aromatic core. Its chemical identity is established by its unique CAS registry number, molecular formula, and various spectroscopic signatures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄ | [1][2][3] |

| Molecular Weight | 206.29 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| CAS Registry Number | 15815-48-2 | [2][3] |

| Melting Point | 140 °C | [1] |

| Boiling Point | Data not readily available | |

| Solubility | Insoluble in water; expected to be soluble in nonpolar organic solvents like toluene.[4][5] | |

| InChI Key | RQXGHBYRZRBUQC-UHFFFAOYSA-N | [1][2][3] |

| SMILES | Cc1cccc2cc3c(C)cccc3cc12 | [1] |

Chemical Structure

The foundational structure of this compound is the anthracene aromatic system, which consists of three fused benzene rings. The numbering of the carbon atoms in the anthracene core follows a specific convention, and in this isomer, methyl groups (CH₃) are attached to carbon atoms 1 and 5. This substitution pattern influences the molecule's electronic properties, steric hindrance, and reactivity.

Caption: Molecular structure of this compound.

Experimental Data and Protocols

Detailed experimental protocols for the specific synthesis of this compound are not widely available in public literature. However, general synthetic routes for dimethylanthracenes often involve multi-step processes that could be adapted from methodologies for similar isomers. For instance, a patent for the synthesis of 9,10-dimethylanthracene involves the reaction of o-xylene with catalysts under high temperature and pressure, followed by several transformation steps.[6] Such approaches, including Friedel-Crafts alkylation or cyclization reactions, would likely require significant optimization for the targeted synthesis of the 1,5-isomer.

3.1. Spectroscopic Analysis

While a complete set of spectra for this compound is not available in the reviewed sources, its spectral characteristics can be predicted based on its structure.

-

¹³C NMR: PubChem indicates the availability of ¹³C NMR spectral data, which would be crucial for confirming the carbon skeleton and the specific positions of the methyl substituents.[2]

-

Mass Spectrometry: The molecular ion peak (M+) in a mass spectrum would appear at an m/z value corresponding to its molecular weight, approximately 206.28.[2][3] Fragmentation patterns would likely involve the loss of methyl groups (CH₃) or other characteristic cleavages of the aromatic system.

-

IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic rings and the methyl groups, as well as C=C stretching vibrations within the aromatic system.

Biological Activity and Signaling Pathways

Currently, there is no significant published research detailing specific biological activities or signaling pathway interactions for this compound. Studies on other isomers, such as 9,10-dimethylanthracene, have explored their metabolism by microorganisms and in rat liver microsomes, identifying various hydroxylated metabolites.[4] Some research on other dimethylanthracene derivatives has also suggested potential anti-cancer properties.[7] However, these findings cannot be directly extrapolated to the 1,5-isomer without specific experimental validation. Therefore, no signaling pathway diagrams are applicable at this time.

Safety and Handling

Specific GHS hazard classifications for this compound are not detailed in the search results. However, related polycyclic aromatic hydrocarbons are often treated as potentially hazardous. For example, 9,10-dimethylanthracene is suspected of causing cancer and may cause long-lasting harmful effects to aquatic life.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and lab coat) and handling in a well-ventilated area or fume hood, are strongly recommended.

This document is based on publicly available data and is intended for informational purposes for a technical audience. Researchers should consult primary literature and safety data sheets before commencing any experimental work.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C16H14 | CID 10932654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 9,10-Dimethylanthracene | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9,10-DIMETHYLANTHRACENE | 781-43-1 [chemicalbook.com]

- 6. CN105385719A - Synthesizing method for 9,10-dimethylanthracene - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 9,10-Dimethylanthracene 781-43-1 | TCI AMERICA [tcichemicals.com]

Spectroscopic Profile of 1,5-Dimethylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Dimethylanthracene, a polycyclic aromatic hydrocarbon. Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside a discussion of the expected Infrared (IR) and Ultraviolet-Visible (UV-Vis) absorption characteristics. Detailed experimental protocols for obtaining such spectra are also provided for practical application in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these values are computationally generated and should be used as a reference for the identification and characterization of this compound. Experimental verification is highly recommended.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Singlet | 2H | H-9, H-10 |

| ~7.8 - 8.0 | Doublet | 2H | H-4, H-8 |

| ~7.3 - 7.5 | Triplet | 2H | H-3, H-7 |

| ~7.2 - 7.4 | Doublet | 2H | H-2, H-6 |

| ~2.7 | Singlet | 6H | -CH₃ (at C1, C5) |

Data predicted using computational models. Actual chemical shifts and coupling constants may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~131.5 | Quaternary | C-4a, C-8a |

| ~130.0 | Quaternary | C-9a, C-10a |

| ~128.5 | Quaternary | C-1, C-5 |

| ~128.0 | CH | C-4, C-8 |

| ~125.5 | CH | C-9, C-10 |

| ~125.0 | CH | C-3, C-7 |

| ~124.5 | CH | C-2, C-6 |

| ~25.0 | CH₃ | -CH₃ (at C1, C5) |

Data predicted using computational models. Actual chemical shifts may vary.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 3000-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |

| 1620-1580 | Medium-Weak | Aromatic C=C Stretch |

| 1480-1440 | Medium | Aliphatic C-H Bend (-CH₃) |

| 900-670 | Strong | Aromatic C-H Out-of-Plane Bend |

These are expected absorption ranges for a dimethyl-substituted anthracene and may vary in the actual spectrum.

Table 4: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~250-260 | High | π → π |

| ~340-360 | Moderate | π → π |

| ~360-380 | Moderate | π → π* |

These are characteristic absorption regions for the anthracene chromophore. The exact λmax and ε values will be solvent-dependent.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. The use of a high-purity solvent is critical to avoid interfering signals.

-

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

-

Instrumentation: The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the conjugated π-system.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, cyclohexane).

-

Perform serial dilutions to obtain a concentration that results in an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Quantum Chemical Insights into 1,5-Dimethylanthracene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations of 1,5-dimethylanthracene, a substituted polycyclic aromatic hydrocarbon. Understanding the electronic and structural properties of such molecules at a quantum level is pivotal for predicting their behavior in various applications, including materials science and as potential scaffolds in drug design. This document summarizes key computed properties, outlines the underlying computational methodologies, and visualizes the relationships between structure and electronic characteristics.

Core Computational Data Summary

The following tables present a summary of quantitative data derived from quantum chemical calculations on dimethylanthracene isomers and related substituted anthracenes. These values provide a foundational understanding of the molecule's reactivity, stability, and spectroscopic properties.

| Property | Value | Method | Reference |

| Ionization Potential (IP) | Varies little among isomers | DFT | [1] |

| Electron Affinity (EA) | Varies little among isomers | DFT | [1] |

Table 1: Electronic Properties of Dimethylanthracene Isomers.

| Property | Value | Method | Reference |

| HOMO-LUMO Gap | Inversely correlated with conjugation | DFT/TD-DFT | [2][3] |

| Vertical Excitation Wavelength | ~441 nm (for 1,5-diethylanthracene) | TD-DFT | [2][3] |

Table 2: Spectroscopic and Frontier Molecular Orbital Data for 1,5-Disubstituted Anthracenes. Note: The vertical excitation wavelength is for 1,5-diethylanthracene, a close structural analog of this compound.

Experimental and Computational Protocols

The data presented in this guide are derived from Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations, which are powerful computational methods for investigating the electronic structure of molecules.

Density Functional Theory (DFT) for Ground-State Properties:

DFT methods were employed to determine the equilibrium geometries, ionization potentials, electronic affinities, dipole moments, and electronic dipole polarizabilities of dimethylanthracene isomers.[1] A typical DFT calculation involves the following steps:

-

Structure Optimization: The initial molecular geometry of this compound is optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Analysis: To ensure the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

-

Property Calculation: Once the optimized geometry is obtained, various electronic properties such as ionization potential, electron affinity, and dipole moment are calculated.

A commonly used functional for such calculations on polycyclic aromatic hydrocarbons is B3LYP, often paired with a basis set like 6-311+G(d).[4][5]

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties:

TD-DFT is utilized to investigate the electronic excited states of molecules, providing insights into their UV-Vis absorption spectra. For 1,5-disubstituted anthracenes, TD-DFT calculations were used to determine the vertical excitation wavelengths.[2][3] The general workflow is as follows:

-

Ground-State DFT Calculation: An accurate ground-state calculation is a prerequisite for a reliable TD-DFT calculation.

-

Excited-State Calculation: The TD-DFT calculation is then performed on the optimized ground-state geometry to compute the energies and oscillator strengths of electronic transitions. The transition with the highest oscillator strength typically corresponds to the main absorption peak in the UV-Vis spectrum.

Visualizing Computational Workflows and Molecular Properties

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational experiments and the relationship between the molecular structure and its key electronic properties.

Figure 1: Computational workflow for determining the quantum chemical properties of this compound.

Figure 2: Relationship between the molecular structure of this compound and its electronic properties.

Concluding Remarks

The quantum chemical calculations summarized herein provide a detailed picture of the electronic landscape of this compound. The use of DFT and TD-DFT allows for the prediction of key parameters that govern its behavior. While specific experimental data for this compound is sparse in the reviewed literature, the theoretical investigation of its isomers and structurally similar compounds offers valuable insights.[1][2][3] These computational approaches are indispensable tools in modern chemical research, enabling the rational design of molecules with tailored properties for applications in drug development and materials science. Further experimental validation of these computational predictions would be a valuable next step in fully characterizing this compound.

References

- 1. Theoretical study of the molecular properties of dimethylanthracenes as properties for the prediction of their biodegradation and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Substituted Anthracenes: A Technical Guide for Researchers

Introduction

Substituted anthracenes, a class of polycyclic aromatic hydrocarbons (PAHs), have captivated chemists and biologists for nearly two centuries. First isolated from coal tar in 1832 by Jean-Baptiste Dumas and Auguste Laurent, anthracene has evolved from a chemical curiosity into a versatile scaffold for a vast array of applications, from vibrant dyes to sophisticated therapeutics and sensitive molecular probes.[1] This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted anthracenes. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key synthetic methodologies, quantitative data, and the intricate signaling pathways influenced by these remarkable compounds.

A Historical Journey: From Coal Tar to Modern Chemistry

The story of anthracene begins in the early 19th century with the burgeoning field of organic chemistry and the industrial importance of coal tar, a byproduct of coke production.

-

1832: The Dawn of an Era. French chemists Jean-Baptiste Dumas and Auguste Laurent first isolated crude anthracene from coal tar.[1] Initially, they named it "paranaphthalene" due to its elemental composition being similar to naphthalene.[1]

-

1866: A Luminous Discovery. Fritzsche's observation that saturated solutions of anthracene, upon exposure to sunlight, yielded a colorless crystalline precipitate that reverted to anthracene upon melting, was an early glimpse into the rich photochemistry of this molecule.

-

1868: The Synthesis of Alizarin. The industrial significance of anthracene was cemented with the independent synthesis of the red dye alizarin from anthraquinone by Carl Graebe and Carl Liebermann, and William Henry Perkin.[2] This achievement marked a turning point, replacing the natural dye derived from the madder plant and establishing anthracene as a key precursor in the synthetic dye industry.[2]

This early work laid the foundation for over a century of research into the synthesis and application of a diverse range of substituted anthracenes.

Key Synthetic Methodologies for Substituted Anthracenes

The functionalization of the anthracene core has been a central theme in organic synthesis, leading to the development of numerous methods to introduce a wide variety of substituents. These methods have evolved from classical reactions requiring harsh conditions to modern, highly selective transition metal-catalyzed transformations.

Classical Synthetic Routes

The Elbs Reaction: One of the earliest methods for synthesizing anthracenes, the Elbs reaction, involves the pyrolysis of an o-methyl- or o-methylene-substituted diarylketone at high temperatures (400–450 °C) to induce cyclodehydration.[3][4][5] While historically significant, this method often requires harsh conditions and can lead to low yields and side products.[6][7]

Friedel-Crafts Acylation and Alkylation: The Friedel-Crafts reaction is a versatile method for introducing acyl and alkyl groups onto the anthracene ring.[4][5] The acylation of anthracene, for instance, can be achieved using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[8] The regioselectivity of the reaction is highly dependent on the solvent and reaction conditions, with substitution occurring at the 1-, 2-, or 9-positions.[8][9]

Modern Synthetic Methods

Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis and is particularly useful for preparing 9,10-diaryl-substituted anthracenes.[10][11] This reaction involves the coupling of a dihaloanthracene (e.g., 9,10-dibromoanthracene) with an arylboronic acid in the presence of a palladium catalyst and a base.[10][11]

Synthesis of Anthraquinones

Substituted anthraquinones are a crucial class of anthracene derivatives, many of which exhibit significant biological activity. They are often synthesized from phthalic anhydride and a substituted benzene derivative via a Friedel-Crafts acylation, followed by cyclization.[12]

Quantitative Data on the Synthesis of Substituted Anthracenes

The efficiency of synthetic routes to substituted anthracenes varies significantly depending on the chosen methodology and the nature of the substituents. The following tables summarize representative yields for some key reactions.

Table 1: Yields of Friedel-Crafts Acylation of Anthracene

| Acylating Agent | Catalyst | Solvent | Product | Yield (%) | Reference |

| Acetyl Chloride | AlCl₃ | Ethylene Chloride | 1-Acetylanthracene | High | [8][9] |

| Oxalyl Chloride | [bmim]Cl/AlCl₃ | Ionic Liquid | 1,2-Aceanthrylenedione | 88.2 | [13] |

Table 2: Yields of Suzuki-Miyaura Cross-Coupling for 9,10-Diarylanthracenes

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 9,10-Diphenylanthracene | Good | [10] |

| Various arylboronic acids | Palladium(0) | - | - | Various 9,10-diarylanthracenes | Good | [10][11] |

Experimental Protocols for Key Syntheses

For researchers seeking to apply these methodologies, detailed and reproducible experimental protocols are essential. The following sections provide step-by-step procedures for three fundamental transformations in substituted anthracene chemistry.

Elbs Reaction: Synthesis of Anthracene from o-Methylbenzophenone

This protocol describes the classical Elbs reaction for the preparation of the parent anthracene molecule.

Procedure:

-

Place o-methylbenzophenone in a round-bottom flask equipped with a distillation apparatus.

-

Heat the flask to a temperature of 400-450 °C.[6]

-

Continue heating until the evolution of water ceases.[6]

-

The crude product is then purified by sublimation or recrystallization to yield anthracene.

Characterization:

-

Melting Point: 216-218 °C

-

¹H NMR (CDCl₃): δ 8.45 (s, 2H, H-9, H-10), 8.02 (dd, J=8.5, 1.0 Hz, 4H, H-1, H-4, H-5, H-8), 7.47 (td, J=8.5, 1.5 Hz, 4H, H-2, H-3, H-6, H-7)

-

¹³C NMR (CDCl₃): δ 131.6, 128.2, 126.3, 125.4

Friedel-Crafts Acylation: Synthesis of 1-Acetylanthracene

This protocol details the acylation of anthracene using acetyl chloride in ethylene chloride, which favors the formation of the 1-substituted product.[8][9]

Procedure:

-

To a solution of anthracene in ethylene chloride, add aluminum chloride at 0 °C.

-

Slowly add acetyl chloride to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by carefully adding ice and then hydrochloric acid.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel.

Characterization:

-

Melting Point: 115-117 °C

-

¹H NMR (CDCl₃): δ 8.85 (s, 1H), 8.43 (s, 1H), 8.05 (d, J=8.5 Hz, 1H), 7.98 (d, J=8.5 Hz, 1H), 7.85 (d, J=7.0 Hz, 1H), 7.55-7.45 (m, 4H), 2.80 (s, 3H)

-

¹³C NMR (CDCl₃): δ 201.5, 133.8, 132.0, 131.7, 130.2, 128.6, 128.4, 128.3, 126.8, 126.0, 125.8, 125.1, 124.8, 123.9, 30.3

Suzuki-Miyaura Cross-Coupling: Synthesis of 9,10-Diphenylanthracene

This protocol outlines a reliable method for the synthesis of 9,10-diphenylanthracene, a widely used blue-light emitter.[10]

Procedure:

-

In a round-bottom flask, combine 9,10-dibromoanthracene, phenylboronic acid, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).

-

Add a suitable solvent system, typically a mixture of toluene and ethanol, and an aqueous solution of a base, such as 2M sodium carbonate.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes).

Characterization:

-

Melting Point: 248-250 °C

-

¹H NMR (CDCl₃): δ 7.75-7.70 (m, 4H), 7.60-7.50 (m, 10H), 7.40-7.35 (m, 4H)

-

¹³C NMR (CDCl₃): δ 139.0, 137.2, 131.5, 129.9, 128.5, 127.5, 127.0, 125.1

Substituted Anthracenes in Drug Development

The rigid, planar structure of the anthracene nucleus makes it an ideal scaffold for interacting with biological macromolecules, particularly DNA. This has led to the development of numerous substituted anthracenes with potent anticancer activity.

Mechanism of Action: Topoisomerase II Inhibition

Many anthracycline antibiotics, which are glycosides of substituted anthraquinones, exert their anticancer effects by inhibiting topoisomerase II.[3][14][15] These enzymes are crucial for managing DNA topology during replication and transcription.[3][14][15]

The proposed mechanism involves the following steps:

-

Intercalation: The planar anthracycline ring intercalates between the base pairs of the DNA double helix.

-

Stabilization of the Cleavable Complex: The drug stabilizes the transient covalent complex formed between topoisomerase II and DNA, where the DNA is cleaved.[14]

-

Inhibition of Re-ligation: By stabilizing this "cleavable complex," the anthracycline prevents the re-ligation of the DNA strands.[16]

-

DNA Damage and Apoptosis: The accumulation of these stalled complexes leads to double-strand breaks in the DNA, triggering a cascade of cellular events that ultimately result in programmed cell death (apoptosis).[14]

STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[1] Certain substituted anthraquinones have been identified as potent inhibitors of STAT3 signaling.[1][17][18] These compounds can bind to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in oncogenesis.[1][18]

Photodynamic Therapy (PDT)

Substituted anthracenes are also being explored as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment.[19] In PDT, a photosensitizer is administered and accumulates in tumor tissue.[20] Upon irradiation with light of a specific wavelength, the photosensitizer is excited to a triplet state and transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS).[20][21] These ROS are cytotoxic and induce tumor cell death through apoptosis and necrosis.[21][22] Novel triple-anthracene derivatives have been developed that exhibit prolonged ROS generation, even after the light source is removed, enhancing the efficacy of fractionated PDT.[19]

Substituted Anthracenes as Fluorescent Probes

The inherent fluorescence of the anthracene core, which can be modulated by the introduction of various substituents, makes these compounds excellent candidates for the development of fluorescent probes for cellular imaging. These probes can be designed to selectively target specific organelles or detect particular analytes within the complex cellular environment.

Experimental Workflow for Cellular Imaging with an Anthracene-Based Fluorescent Probe:

-

Probe Synthesis and Characterization: Synthesize the anthracene derivative with the desired targeting moiety and fluorescent properties. Thoroughly characterize the probe's photophysical properties, including its absorption and emission spectra, quantum yield, and photostability.

-

Cell Culture: Culture the desired cell line under appropriate conditions. For live-cell imaging, plate the cells on glass-bottom dishes or chamber slides suitable for microscopy.

-

Probe Loading: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in cell culture medium. Incubate the cells with the probe-containing medium for a specific duration to allow for cellular uptake and localization.

-

Washing: Gently wash the cells with fresh, pre-warmed culture medium or a suitable buffer (e.g., PBS) to remove any excess, unbound probe.

-

Imaging: Mount the sample on a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific anthracene probe. Acquire images using a sensitive camera. For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

-

Image Analysis: Analyze the acquired images to determine the subcellular localization of the probe and to quantify fluorescence intensity changes in response to specific stimuli or analytes.

Visualizations of Key Pathways and Workflows

To further elucidate the concepts discussed in this guide, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Mechanism of Topoisomerase II Inhibition by Anthracyclines.

Caption: Mechanism of Photodynamic Therapy with Anthracene Photosensitizers.

Caption: Experimental Workflow for Cellular Imaging.

Conclusion

The journey of substituted anthracenes, from their humble origins in coal tar to their current status as indispensable tools in materials science and medicine, is a testament to the power of chemical synthesis and the intricate relationship between molecular structure and function. For researchers and drug development professionals, the anthracene scaffold continues to offer a rich playground for innovation. The synthetic methodologies detailed in this guide provide the means to construct novel derivatives with tailored properties, while a deeper understanding of their interactions with biological systems, such as the inhibition of topoisomerase II and STAT3, opens new avenues for the design of more effective and selective therapeutics. As our ability to manipulate molecules with increasing precision grows, the future of substituted anthracenes promises to be as luminous as their characteristic fluorescence.

References

- 1. Antiproliferative activities and SAR studies of substituted anthraquinones and 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 4. Method of preparation of Anthracene - Pharmacareerinsider [pharmacareerinsider.com]

- 5. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. scite.ai [scite.ai]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 10. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and studies of small molecule STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Enhancing Fractionated Cancer Therapy: A Triple-Anthracene Photosensitizer Unleashes Long-Persistent Photodynamic and Luminous Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Photodynamic therapy: mechanism of action and ways to improve the efficiency of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent advances for enhanced photodynamic therapy: from new mechanisms to innovative strategies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC07006A [pubs.rsc.org]

- 22. Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Information for 1,5-Dimethylanthracene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety information for 1,5-Dimethylanthracene (CAS No. 15815-48-2). It is intended to inform researchers, scientists, and professionals in drug development about the known properties and potential hazards of this compound, enabling safe handling and experimental design.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH). A summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior in various experimental and environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄ | PubChem[1] |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| CAS Number | 15815-48-2 | NIST[2] |

| Appearance | Solid (presumed) | General chemical knowledge |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Insoluble in water (presumed) | General PAH properties |

| Vapor Pressure | No data available |

Toxicological Data

A thorough review of publicly available toxicological data reveals a significant lack of specific information for this compound. No quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for oral, dermal, or inhalation exposure are available. Furthermore, no specific studies on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound have been identified.

It is crucial to note that while toxicological data exists for other isomers of dimethylanthracene (e.g., 9,10-dimethylanthracene), these findings cannot be directly extrapolated to this compound due to potential differences in metabolic activation and biological activity.

Given the absence of specific data, this compound should be handled with the caution appropriate for a compound of unknown toxicity. As a polycyclic aromatic hydrocarbon, it is prudent to assume it may possess carcinogenic and mutagenic properties until proven otherwise.

Hazard Identification and Safety Precautions

Based on general principles for handling PAHs and information from safety data sheets for similar compounds, the following hazards and precautions should be considered.

NFPA 704 Hazard Diamond (for 9,10-Dimethylanthracene as a reference):

-

Health (Blue): 0 (No hazard beyond that of ordinary combustible materials)

-

Flammability (Red): 1 (Must be preheated before ignition can occur)

-

Instability/Reactivity (Yellow): 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)

Note: This rating is for a different isomer and should be used as a general guideline only.

General Safety Precautions:

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[3] Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.[3]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

-

-

Fire Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Thermal decomposition can lead to the release of irritating gases and vapors.[3]

Experimental Protocols

Due to the lack of specific toxicological studies for this compound, no detailed experimental protocols for this compound are available in the literature. However, for researchers intending to assess its mutagenic potential, a standard bacterial reverse mutation assay (Ames test) would be a suitable starting point. A general protocol outline is provided below.

General Protocol: Ames Test for Mutagenicity

This protocol is a generalized representation and should be adapted based on specific laboratory capabilities and regulatory guidelines.

-

Strain Selection: Utilize a set of Salmonella typhimurium strains with different known mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and a strain of Escherichia coli with a mutation in the tryptophan operon (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

-

Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of this compound that is not overly toxic to the bacterial strains.

-

Main Experiment (Plate Incorporation Method): a. Prepare a base agar layer in petri dishes. b. In a test tube, mix the test compound (dissolved in a suitable solvent like DMSO), the bacterial tester strain, and either the S9 mix or a buffer. c. Add molten top agar to the test tube, mix, and pour it over the base agar plate. d. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

To further aid in understanding experimental workflows and safety procedures, the following diagrams have been generated using Graphviz.

Caption: General experimental workflow for the Ames test.

Caption: Logical workflow for responding to a solid spill.

Conclusion

While this compound is available for research purposes, there is a notable lack of specific health and safety data. Researchers and drug development professionals must handle this compound with a high degree of caution, assuming potential for toxicity, and implement robust safety protocols. The information and generalized procedures provided in this guide are intended to support the safe use of this compound in a laboratory setting. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

Thermochemical Data for 1,5-Dimethylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for dimethylanthracene isomers, with a focus on 1,5-Dimethylanthracene. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document presents a comparative analysis of related isomers and outlines the established methodologies for determining such properties.

Quantitative Thermochemical Data

Table 1: Enthalpy of Formation of Dimethylanthracene Isomers

| Compound | Formula | Isomer | State | Enthalpy of Formation (ΔfH°) (kJ/mol) | Method |

| 1,3-Dimethylanthracene | C₁₆H₁₄ | 1,3- | Gas | 210.69 | Joback Method (Calculated) |

| 9,10-Dimethylanthracene | C₁₆H₁₄ | 9,10- | Gas | Not Available | - |

Note: The Joback method is a group contribution method for the estimation of thermochemical properties.

Table 2: Entropy and Heat Capacity of Dimethylanthracene Isomers

| Compound | Formula | Isomer | State | Molar Entropy (S°) (J/mol·K) | Molar Heat Capacity (Cp) (J/mol·K) | Method | |---|---|---|---|---|---| | 2,3-Dimethylanthracene | C₁₆H₁₄ | 2,3- | Ideal Gas | Not Available | Available (Temperature Dependent) | Critically Evaluated Data |

Note: The heat capacity of 2,3-dimethylanthracene is available as a function of temperature from the NIST/TRC Web Thermo Tables.

Experimental and Computational Protocols

The determination of thermochemical data for compounds like this compound relies on a combination of experimental techniques and computational methods.

Experimental Methodologies

Combustion Calorimetry: This is the primary experimental method for determining the enthalpy of formation of organic compounds.

-

Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

-

Procedure:

-

Sample Preparation: A pellet of the purified solid sample is prepared.

-

Calorimeter Setup: The bomb is charged with the sample and pressurized with pure oxygen. It is then submerged in a known volume of water in a well-insulated calorimeter.

-

Combustion: The sample is ignited electrically.

-

Temperature Measurement: The temperature of the water is monitored with high precision before and after combustion.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law.

-

Computational Methodologies

Computational chemistry provides a powerful tool for predicting thermochemical properties, especially when experimental data is scarce.

-

Ab Initio and Density Functional Theory (DFT) Methods:

-

G3 (Gaussian-3) and G4 Theories: These are composite methods that approximate high-level ab initio calculations by a series of smaller calculations. They are known for their high accuracy in predicting enthalpies of formation.

-

B3LYP: A popular hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It offers a good balance between accuracy and computational cost for geometry optimization and frequency calculations, which are necessary for determining entropy and heat capacity.

-

-

General Workflow for Computational Thermochemistry:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE), thermal corrections, and the vibrational contributions to entropy and heat capacity.

-

Single-Point Energy Calculation: A more accurate energy calculation is often performed at the optimized geometry using a higher level of theory or a larger basis set.

-

Thermochemical Property Calculation: The enthalpy of formation, entropy, and heat capacity are calculated from the electronic energy, ZPVE, and thermal corrections.

-

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for the computational determination of thermochemical data for a molecule like this compound.

Potential Biological Activity of Dimethylated Anthracenes: A Technical Guide for Researchers

Introduction

Dimethylated anthracenes are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by an anthracene core with two methyl group substitutions. The position of these methyl groups significantly influences their biological activity, ranging from potent carcinogenicity to potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of various dimethylated anthracene isomers, with a focus on their mechanisms of action, relevant signaling pathways, and the experimental protocols used to assess their effects. This document is intended for researchers, scientists, and drug development professionals investigating the toxicological and pharmacological properties of these compounds.

Cytotoxicity and Carcinogenicity

The biological effects of dimethylated anthracenes are highly dependent on the specific isomer. 7,12-Dimethylbenz[a]anthracene (DMBA) is a well-established and potent carcinogen, extensively used as a model compound in cancer research. In contrast, other isomers, such as 9,10-dimethylanthracene, are considered weakly carcinogenic. The mutagenic and tumor-initiating activity of methylated anthracenes is associated with the presence of methyl groups at the 9- and 10-positions.

Table 1: Carcinogenicity and Mutagenicity of Selected Dimethylated Anthracenes

| Compound | Carcinogenicity | Mutagenicity | References |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Potent | Mutagenic | [1] |

| 9,10-Dimethylanthracene | Weakly Carcinogenic | Mutagenic | [1] |

Metabolism and Activation

The biological activity of dimethylated anthracenes is intricately linked to their metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes.

Role of Cytochrome P450 Enzymes

CYP1A1 and CYP1B1 are key enzymes in the metabolic activation of dimethylated anthracenes.[2] These enzymes convert the parent compounds into reactive metabolites, such as dihydrodiols and diol-epoxides, which can covalently bind to DNA, leading to mutations and initiating carcinogenesis.[1][3] The induction of CYP1A1 is a common response to exposure to PAHs and is mediated by the aryl hydrocarbon receptor (AhR).[4]

Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs, including dimethylated anthracenes.[5][6]

Workflow for AhR-Mediated Gene Expression:

Upon binding to a dimethylated anthracene, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1.[7] This leads to increased transcription of these genes and subsequent metabolic activation of the dimethylated anthracene.

Induction of Apoptosis

Several dimethylated anthracenes, most notably DMBA, are potent inducers of apoptosis, or programmed cell death. This process is crucial in both the toxic effects and potential anti-cancer activities of these compounds. DMBA has been shown to induce apoptosis in various cell types, including lymphocytes and mammary epithelial cells.[1][8]

Apoptotic Pathways

DMBA can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Signaling Pathway for DMBA-Induced Apoptosis:

-

Intrinsic Pathway: DNA damage caused by DMBA metabolites can lead to the activation of pro-apoptotic Bcl-2 family proteins like Bax. Bax then translocates to the mitochondria, leading to the release of cytochrome c. Cytochrome c, in turn, activates caspase-9, an initiator caspase.[7][8][9]

-

Extrinsic Pathway: DMBA can also activate caspase-8, another initiator caspase.[10] This activation can be independent of death receptors and may involve the protein kinase R (PKR).[10] Activated caspase-8 can then cleave and activate Bid, a BH3-only protein, which links the extrinsic and intrinsic pathways by activating Bax.[9][11]

Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the biological activities of dimethylated anthracenes.

Cell Viability and Cytotoxicity Assays

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of the dimethylated anthracene derivative (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of dimethylated anthracene for a specified time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.[12]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

TUNEL Assay

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

TUNEL Reaction: Incubate cells with a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.

-

Visualization: Analyze the cells by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright nuclear fluorescence.

Caspase Activity Assay

This assay measures the activity of specific caspases using a fluorogenic or colorimetric substrate.

Protocol:

-

Cell Lysis: Lyse treated and untreated cells to release cellular contents.

-

Substrate Addition: Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysates.

-

Incubation: Incubate at 37°C to allow for substrate cleavage.

-

Detection: Measure the fluorescence or absorbance of the cleaved substrate. The signal intensity is proportional to the caspase activity.

Workflow for Apoptosis Detection:

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of target genes, such as CYP1A1, Bax, and Bcl-2.

Protocol:

-

RNA Extraction: Isolate total RNA from treated and untreated cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH or β-actin) and calculate the fold change in expression relative to the control.

Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins.

Protocol:

-

Protein Extraction: Lyse cells and determine the protein concentration.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

Structure-Activity Relationships

The position of the methyl groups on the anthracene ring is a critical determinant of biological activity.

-

Carcinogenicity: Methylation at the 7 and 12 positions of the benz[a]anthracene skeleton, as in DMBA, results in a potent carcinogen. The non-planar structure of some methylated anthracenes may influence their interaction with DNA.[13]

-

AhR Binding: The affinity of different dimethylated anthracene isomers for the AhR varies, which in turn affects the extent of CYP1A1 induction and metabolic activation.[5]

-

Cytotoxicity: The cytotoxic potency of dimethylated anthracenes against cancer cell lines is also isomer-dependent, although comprehensive quantitative data for a wide range of isomers is still lacking.

Conclusion

Dimethylated anthracenes represent a diverse class of compounds with a wide spectrum of biological activities. While the carcinogenicity of isomers like DMBA is well-documented, further research is needed to fully elucidate the potential therapeutic applications and the detailed mechanisms of action of other, less-studied isomers. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to investigate the complex interactions of these compounds with biological systems. A deeper understanding of the structure-activity relationships will be crucial for the rational design of novel anthracene-based compounds for therapeutic or other applications.

References

- 1. Carcinogenicity and mutagenicity of the 3,4-dihydrodiols and other metabolites of 7,12-dimethylbenz(a)anthracene and its hydroxymethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Deadly Landscape Of Pro-Apoptotic BCL-2 Proteins In the Outer Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of 7,12-dimethylbenz[a]anthracene-induced rat mammary tumor growth by aryl hydrocarbon receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Bid-induced apoptosis by Bcl-2. tBid insertion, Bax translocation, and Bax/Bak oligomerization suppressed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 2,6-di(furan-3-yl)anthracene-9, 10-dione as an inhibitor of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The BCL-2 family member BID plays a role during embryonic development in addition to its BH3-only protein function by acting in parallel to BAX, BAK and BOK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Unboxing the molecular modalities of mutagens in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,5-Dimethylanthracene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,5-dimethylanthracene, a polycyclic aromatic hydrocarbon of interest in materials science and as a potential scaffold in medicinal chemistry. The synthesis is presented as a two-step process: the initial formation of a key intermediate, 1,5-dimethyl-9,10-anthraquinone, via a Friedel-Crafts acylation, followed by its reduction to the final product, this compound. Two classical reduction methods, the Clemmensen and Wolff-Kishner reductions, are detailed.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a robust two-step sequence. The first step involves the construction of the tricyclic anthraquinone core with the desired 1,5-dimethyl substitution pattern. This is accomplished via a Friedel-Crafts acylation reaction between toluene and 3-methylphthalic anhydride, which, after an intramolecular cyclization, yields 1,5-dimethyl-9,10-anthraquinone. The second step is the reduction of the quinone carbonyl groups to afford the aromatic anthracene ring system.

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 1,5-Dimethyl-9,10-anthraquinone

This procedure involves a Friedel-Crafts acylation followed by an intramolecular cyclization.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylphthalic Anhydride | 162.14 | 16.2 g | 0.1 |

| Toluene | 92.14 | 100 mL | - |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 40.0 g | 0.3 |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 50 mL | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - |

| 5% Hydrochloric Acid (HCl) | - | 200 mL | - |

| Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Friedel-Crafts Acylation:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (40.0 g) and dry dichloromethane (100 mL) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate beaker, dissolve 3-methylphthalic anhydride (16.2 g) in toluene (100 mL).

-

Add the 3-methylphthalic anhydride/toluene solution dropwise to the stirred AlCl₃ suspension over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice and add 50 mL of concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with 5% HCl (100 mL), water (100 mL), and saturated sodium bicarbonate solution until effervescence ceases.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-(4-methylbenzoyl)-3-methylbenzoic acid.

-

-

Intramolecular Cyclization:

-

To the crude 2-(4-methylbenzoyl)-3-methylbenzoic acid, add concentrated sulfuric acid (50 mL).

-

Heat the mixture at 100 °C for 2 hours with stirring.

-

Carefully pour the hot acid solution onto 500 g of crushed ice.

-

The precipitate of 1,5-dimethyl-9,10-anthraquinone is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

-

The crude product can be recrystallized from ethanol to afford a yellow solid.

-

Expected Yield: ~60-70%

Caption: Mechanism for the synthesis of 1,5-dimethylanthraquinone.

Step 2: Reduction of 1,5-Dimethyl-9,10-anthraquinone to this compound

Two effective methods for this reduction are provided below.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,5-Dimethyl-9,10-anthraquinone | 236.27 | 2.36 g | 0.01 |

| Zinc Amalgam (Zn(Hg)) | - | 20 g | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 30 mL | - |

| Toluene | 92.14 | 20 mL | - |

| Water | 18.02 | 10 mL | - |

Procedure:

-

Prepare zinc amalgam by stirring zinc dust (20 g) with a 5% mercuric chloride solution (20 mL) for 5 minutes, then decanting the solution and washing the amalgam with water.

-

In a 250 mL round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, 1,5-dimethyl-9,10-anthraquinone (2.36 g), toluene (20 mL), and water (10 mL).

-

Add concentrated hydrochloric acid (30 mL) in portions through the condenser.

-

Heat the mixture to reflux and maintain reflux for 6-8 hours. Additional portions of concentrated HCl may be added during the reflux period to maintain a vigorous reaction.

-

After cooling, separate the toluene layer. Extract the aqueous layer with toluene (2 x 10 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield crude this compound.

-

Purify the product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/dichloromethane solvent system.

Expected Yield: ~70-80%

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,5-Dimethyl-9,10-anthraquinone | 236.27 | 2.36 g | 0.01 |

| Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | 5 mL | ~0.1 |

| Potassium Hydroxide (KOH) | 56.11 | 5.6 g | 0.1 |

| Diethylene Glycol | 106.12 | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask fitted with a reflux condenser, combine 1,5-dimethyl-9,10-anthraquinone (2.36 g), hydrazine hydrate (5 mL), and diethylene glycol (50 mL).

-

Heat the mixture to 130-140 °C for 1 hour.

-

Cool the mixture slightly and add potassium hydroxide pellets (5.6 g).

-

Replace the reflux condenser with a distillation head and heat the mixture to 190-200 °C to remove water and excess hydrazine.

-

Once the distillation ceases, reattach the reflux condenser and maintain the temperature at 190-200 °C for 4-6 hours.

-

Cool the reaction mixture and pour it into 200 mL of cold water.

-

Collect the precipitated product by vacuum filtration, wash thoroughly with water, and dry.

-

Purify the crude this compound by recrystallization from ethanol or column chromatography.

Expected Yield: ~80-90%

Caption: Simplified mechanisms of Clemmensen and Wolff-Kishner reductions.

III. Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 1,5-Dimethyl-9,10-anthraquinone | C₁₆H₁₂O₂ | 236.27 | Yellow solid |

| This compound | C₁₆H₁₄ | 206.28 | Colorless to pale yellow solid |

IV. Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is highly corrosive and reacts violently with water; handle with extreme care.

-

Concentrated acids (HCl, H₂SO₄) are highly corrosive. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate precautions.

-

Diethylene glycol has a high boiling point; be cautious when heating to high temperatures.

-

Toluene and dichloromethane are flammable and volatile organic solvents. Avoid inhalation and contact with skin.

Application Notes and Protocols for the Purification of 1,5-Dimethylanthracene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1,5-Dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH). The following methods are based on established techniques for the purification of anthracene and its derivatives. These protocols are intended to serve as a guide and may require optimization for specific sample matrices and purity requirements.

Overview of Purification Strategies

The selection of a suitable purification technique for this compound depends on the initial purity of the crude material and the desired final purity. The most common methods for purifying PAHs include recrystallization and column chromatography. For analytical separation and purification of isomers, High-Performance Liquid Chromatography (HPLC) is often employed.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. It relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.

Application Note:

Recrystallization is an effective method for removing small amounts of impurities from a relatively crude sample of this compound. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures. Common solvents for the recrystallization of anthracene derivatives include ethanol, methanol, and solvent mixtures like hexane/acetone.[1]

Experimental Protocol:

-

Solvent Selection:

-

Place a small amount of the crude this compound in several test tubes.

-

Add a small volume of a candidate solvent to each tube and observe the solubility at room temperature.

-

Heat the tubes in which the compound is sparingly soluble and observe if it dissolves completely.

-

Allow the hot, saturated solutions to cool to room temperature and then in an ice bath to observe crystal formation.

-

A good solvent will show high solubility at high temperatures and low solubility at low temperatures, resulting in good crystal recovery.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid just dissolves. Avoid adding excess solvent.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Dry the purified crystals in a vacuum oven to remove residual solvent.

-

Illustrative Data:

| Parameter | Before Recrystallization | After Recrystallization |

| Purity (%) | ~85 | >98 |

| Yield (%) | - | 70-90 |

| Appearance | Yellowish powder | Crystalline solid |

Column Chromatography

Column chromatography is a versatile technique for separating mixtures of compounds based on their differential adsorption to a stationary phase.

Application Note:

Column chromatography is highly effective for separating this compound from its isomers and other impurities that have different polarities. Silica gel is a commonly used stationary phase for the separation of PAHs, and a non-polar to moderately polar solvent system is typically used as the mobile phase. The separation is based on the principle that less polar compounds will elute from the column faster than more polar compounds.

Experimental Protocol:

-

Column Packing:

-

Select a glass column of appropriate size based on the amount of sample to be purified.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the chosen eluent (e.g., hexane or a hexane/ethyl acetate mixture).

-

Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Do not let the column run dry.

-

Add another layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

-

Carefully add the sample solution to the top of the column.

-

Alternatively, for less soluble samples, "dry loading" can be performed by adsorbing the sample onto a small amount of silica gel and then adding the dry powder to the top of the column.

-

-

Elution:

-

Add the eluent to the column and begin collecting fractions.

-

The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.

-

-

Fraction Analysis:

-

Monitor the separation by Thin Layer Chromatography (TLC) of the collected fractions.

-

Combine the fractions containing the pure this compound.

-

-

Solvent Removal:

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

-

Illustrative Data:

The following table provides illustrative data for the purification of a generic dimethylanthracene isomer by column chromatography.

| Parameter | Before Column Chromatography | After Column Chromatography |

| Purity (%) | 70-80 | >99 |

| Recovery (%) | - | 60-85 |

| Stationary Phase | - | Silica Gel (60-120 mesh) |

| Mobile Phase | - | Hexane:Ethyl Acetate (e.g., 98:2) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analytical separation and preparative purification of compounds, including isomers that are difficult to separate by other means.

Application Note:

Reverse-phase HPLC is particularly suitable for the separation of dimethylanthracene isomers.[2] A C18 column is a common choice for the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile and water.[2] This method can be scaled up for preparative purification to obtain highly pure this compound.

Experimental Protocol (Analytical):

-

Sample Preparation:

-

Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile/Water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a standard if available.

-

The purity of the sample can be determined by the relative area of the this compound peak.

-

Illustrative Data:

The following table provides illustrative data for the analytical separation of dimethylanthracene isomers by HPLC.

| Parameter | Value |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile:Water (80:20) |

| Purity Achievable | >99.5% |

| Resolution of Isomers | Baseline separation achievable |

Visualized Workflows

Recrystallization Workflow

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

Caption: Workflow for the purification of this compound by column chromatography.

HPLC Analysis Logical Flow

Caption: Logical flow for the purity analysis of this compound by HPLC.

References

Application Notes and Protocols for the Analysis of 1,5-Dimethylanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethylanthracene is a polycyclic aromatic hydrocarbon (PAH). As with other PAHs, the detection and quantification of this compound in various matrices are crucial for environmental monitoring, toxicology studies, and quality control in pharmaceutical and chemical manufacturing. This document provides detailed application notes and experimental protocols for the analytical determination of this compound using modern chromatographic and spectroscopic techniques.

Analytical Methods Overview

The primary methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD). GC-MS offers high sensitivity and specificity, providing structural information for unambiguous identification. HPLC-FLD is particularly sensitive for fluorescent compounds like anthracenes and is a widely used technique for PAH analysis.

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. The choice of method depends on the sample matrix.

Solid Samples (e.g., soil, sediment, tissue)

-

Soxhlet Extraction: A classical and robust method for extracting PAHs from solid matrices.

-

Ultrasonic Extraction: A faster alternative to Soxhlet extraction, using ultrasonic waves to enhance solvent extraction efficiency.

-

Accelerated Solvent Extraction (ASE): An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.

Liquid Samples (e.g., water, plasma)

-

Liquid-Liquid Extraction (LLE): A common technique where the analyte is partitioned from the aqueous sample into an immiscible organic solvent.

-